molecular formula C21H20N2O5S B5219563 Quinolin-8-yl 2-methyl-5-morpholin-4-ylsulfonylbenzoate

Quinolin-8-yl 2-methyl-5-morpholin-4-ylsulfonylbenzoate

Cat. No.: B5219563
M. Wt: 412.5 g/mol
InChI Key: WQOQHYFWQOSCAX-UHFFFAOYSA-N
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Description

Quinolin-8-yl 2-methyl-5-morpholin-4-ylsulfonylbenzoate is a complex organic compound that features a quinoline moiety, a morpholine ring, and a benzoate ester. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structural components of this compound contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl 2-methyl-5-morpholin-4-ylsulfonylbenzoate typically involves multi-step organic reactions. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 2-methyl-5-morpholin-4-ylsulfonylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring may yield quinoline N-oxide, while reduction can produce tetrahydroquinoline derivatives .

Mechanism of Action

The mechanism of action of Quinolin-8-yl 2-methyl-5-morpholin-4-ylsulfonylbenzoate is not fully understood but is believed to involve interactions with various molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .

Comparison with Similar Compounds

Properties

IUPAC Name

quinolin-8-yl 2-methyl-5-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-15-7-8-17(29(25,26)23-10-12-27-13-11-23)14-18(15)21(24)28-19-6-2-4-16-5-3-9-22-20(16)19/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOQHYFWQOSCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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